METHYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
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Overview
Description
METHYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound contains a trimethoxyphenyl group, an oxadiazole ring, and a sulfanyl acetate moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the oxadiazole derivative is treated with methyl bromoacetate in the presence of a base to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of METHYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity. The sulfanyl group may undergo redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
METHYL 3,4,5-TRIMETHOXYBENZOATE: Shares the trimethoxyphenyl group but lacks the oxadiazole and sulfanyl moieties.
5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE: Contains the oxadiazole ring and trimethoxyphenyl group but lacks the sulfanyl acetate moiety.
Uniqueness
METHYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and sulfanyl group enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
methyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-18-9-5-8(6-10(19-2)12(9)21-4)13-15-16-14(22-13)23-7-11(17)20-3/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMEOIHUMCVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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